molecular formula C24H25Cl2N3O5S B11084499 ethyl 4-[({(2Z)-3-butyl-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate

ethyl 4-[({(2Z)-3-butyl-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate

Cat. No.: B11084499
M. Wt: 538.4 g/mol
InChI Key: IQFKPEXGMPXWRR-UHFFFAOYSA-N
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Description

Ethyl 4-[({(2Z)-3-butyl-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[({(2Z)-3-butyl-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate typically involves multi-step reactions. The key steps include the formation of the thiazole ring and subsequent functionalization. Common reagents used in these reactions include aldehydes, thiourea, and substituted thioamides . The reactions are often carried out in solvents like N,N-dimethylformamide (DMF) and glacial acetic acid (AcOH) under both conventional and microwave heating .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({(2Z)-3-butyl-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce a variety of functionalized thiazole derivatives .

Mechanism of Action

The mechanism of action of ethyl 4-[({(2Z)-3-butyl-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[({(2Z)-3-butyl-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate is unique due to its specific substituents on the thiazole ring, which can significantly influence its biological activity. The presence of the butyl group and the dichloro-hydroxyphenyl moiety can enhance its interaction with biological targets, making it a promising candidate for further research .

Properties

Molecular Formula

C24H25Cl2N3O5S

Molecular Weight

538.4 g/mol

IUPAC Name

ethyl 4-[[3-butyl-2-(3,5-dichloro-4-hydroxyphenyl)imino-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoate

InChI

InChI=1S/C24H25Cl2N3O5S/c1-3-5-10-29-20(30)13-19(35-24(29)28-16-11-17(25)21(31)18(26)12-16)22(32)27-15-8-6-14(7-9-15)23(33)34-4-2/h6-9,11-12,19,31H,3-5,10,13H2,1-2H3,(H,27,32)

InChI Key

IQFKPEXGMPXWRR-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)CC(SC1=NC2=CC(=C(C(=C2)Cl)O)Cl)C(=O)NC3=CC=C(C=C3)C(=O)OCC

Origin of Product

United States

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